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Compound of Interest

Compound Name: 7-Methylisatin

Cat. No.: B072143 Get Quote

An In-depth Overview of the Chemical Properties, Biological Activities, and Experimental

Protocols of 7-Methylisatin (CAS: 1127-59-9)

Introduction
7-Methylisatin, an organic compound belonging to the isatin class, is a derivative of indole

characterized by a diketone structure with a methyl group at the 7-position of the isatin ring.[1]

This substitution significantly influences its chemical reactivity and biological profile, making it a

molecule of considerable interest in medicinal chemistry and drug development.[1] Its versatile

scaffold serves as a precursor for the synthesis of a diverse array of heterocyclic compounds.

[2][3] Furthermore, 7-Methylisatin has demonstrated a range of biological activities, including

antimicrobial, anticancer, and anti-inflammatory properties.[1] This technical guide provides a

comprehensive overview of 7-Methylisatin, including its chemical and physical properties, key

biological activities with a focus on its role as a kinase inhibitor, and detailed experimental

protocols.

Physicochemical Properties
7-Methylisatin is a solid at room temperature, appearing as a light yellow to orange powder or

crystal. It is sparingly soluble in water but shows good solubility in polar organic solvents such

as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.
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Property Value Source

CAS Number 1127-59-9

Molecular Formula C₉H₇NO₂

Molecular Weight 161.16 g/mol

IUPAC Name 7-methyl-1H-indole-2,3-dione

Melting Point 265 °C (dec.)

Appearance
Light yellow to Orange powder

to crystal

Solubility

Sparingly soluble in water;

soluble in polar organic

solvents (DMF, DMSO,

ethanol)
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Molecular Structure
The molecular structure of 7-Methylisatin consists of a bicyclic indole nucleus with carbonyl

groups at positions 2 and 3, and a methyl group substituted at position 7 of the aromatic ring.

Chemical Synthesis and Reactivity
The synthesis of 7-methylisatin presents challenges in achieving high regioselectivity, with the

potential for the formation of isomeric byproducts like 5-methylisatin. A common strategy

involves the acid-catalyzed cyclization of a precursor. To mitigate the over-oxidation of the

methyl group at the 7-position, milder dehydrating agents such as polyphosphoric acid (PPA)

are preferred over concentrated sulfuric acid (H₂SO₄), which has been shown to reduce the

formation of oxidation byproducts from as high as 15% down to less than 3%.
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The chemical reactivity of 7-methylisatin is dictated by the presence of the vicinal carbonyl

groups and the electron-rich aromatic ring.

Reduction: The carbonyl groups are susceptible to reduction, leading to the formation of

various indoline analogs.

Nucleophilic Attack: The electrophilic nature of the carbonyl carbons, particularly at the C3

position, makes them prone to nucleophilic attack.

Oxidation: 7-Methylisatin can be oxidized to yield quinone derivatives. This transformation

typically involves the oxidation of the benzene portion of the molecule.

Halogenation: The aromatic ring can undergo halogenation. For instance, chlorination with

reagents like trichloroisocyanuric acid (TCCA) in the presence of a catalyst can lead to the

formation of chloro-derivatives.

Biological Activities and Signaling Pathways
7-Methylisatin has been reported to exhibit a wide range of biological activities. It is known to

have potent antifungal and insecticidal properties. Furthermore, it acts as a potent antagonist of

the nicotinic acetylcholine receptor (nAChR) and inhibits the production of nitric oxide (NO).

Isatin and its derivatives have been studied for their anticonvulsant, antiviral, and

tuberculostatic activities.

One of the most significant biological activities of 7-Methylisatin is its role as a kinase inhibitor.

It is recognized as a potent and relatively selective inhibitor of glycogen synthase kinase-3β

(GSK-3β). GSK-3β is a key enzyme in the Wnt/β-catenin signaling pathway, which is crucial for

cell proliferation and neuronal cell development. Inhibition of GSK-3β by 7-Methylisatin makes

it a valuable pharmacological tool for investigating neurodegenerative diseases, such as

Alzheimer's disease, and for studying pathways involved in cancer and diabetes.

Wnt/β-catenin Signaling Pathway and the Role of 7-
Methylisatin
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes. In the absence

of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent

proteasomal degradation. Upon Wnt binding to its receptor, GSK-3β is inhibited, leading to the
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accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the

nucleus, where it activates the transcription of target genes. 7-Methylisatin, by inhibiting GSK-

3β, mimics the effect of Wnt signaling, leading to the stabilization and nuclear translocation of

β-catenin.
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Wnt/β-catenin signaling pathway with 7-Methylisatin intervention.

Experimental Protocols
General Synthesis of Substituted Isatins (Adapted)
This protocol provides a general method for the synthesis of substituted isatins, which can be

adapted for 7-Methylisatin. The key is the selection of the appropriate starting materials and

reaction conditions to ensure regioselectivity.

Materials:

Substituted aniline (e.g., o-toluidine for 7-methylisatin synthesis)
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Chloral hydrate

Hydroxylamine hydrochloride

Concentrated Hydrochloric Acid

Sodium sulfate, anhydrous

Polyphosphoric acid (PPA) or Concentrated Sulfuric Acid

Distilled water

Ethanol

Procedure:

Synthesis of the corresponding isonitrosoacetanilide:

Dissolve the substituted aniline in a solution of concentrated hydrochloric acid and water.

To this solution, add a solution of chloral hydrate and hydroxylamine hydrochloride in

water.

Heat the mixture under reflux for a specified time until the reaction is complete (monitored

by TLC).

Cool the reaction mixture and filter the precipitated isonitrosoacetanilide. Wash with water

and dry.

Cyclization to form the isatin ring:

Carefully add the dried isonitrosoacetanilide in small portions to pre-heated

polyphosphoric acid (PPA) at a controlled temperature.

Stir the mixture at this temperature for a period to allow for complete cyclization.

Pour the hot reaction mixture onto crushed ice with vigorous stirring.
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The precipitated crude isatin derivative is then filtered, washed thoroughly with cold water

until the washings are neutral, and then dried.

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to

obtain the pure substituted isatin.

General Procedure for Grignard Reaction with Isatin
Derivatives
This protocol outlines a general procedure for the reaction of a Grignard reagent with an isatin

derivative at the C3-carbonyl group.

Materials:

7-Methylisatin

Anhydrous tetrahydrofuran (THF)

Grignard reagent (e.g., methylmagnesium bromide in THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve 7-Methylisatin in anhydrous THF in a round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Slowly add the Grignard reagent dropwise to the stirred solution.

Allow the reaction to proceed at 0 °C for a specified time, monitoring the progress by TLC.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

Remove the solvent under reduced pressure to yield the crude product, which can be further

purified by column chromatography.

Conclusion
7-Methylisatin is a versatile and biologically significant molecule with a well-defined chemical

structure and a range of interesting properties. Its ability to act as a selective inhibitor of GSK-

3β highlights its potential as a lead compound in the development of therapeutics for various

diseases, including neurodegenerative disorders and cancer. The synthetic routes and

chemical reactivity described herein provide a foundation for researchers to further explore the

potential of 7-Methylisatin and its derivatives in drug discovery and chemical biology. The

provided experimental protocols offer a starting point for the synthesis and functionalization of

this important isatin derivative. Further research into its mechanism of action and the

development of more efficient and regioselective synthetic methods will undoubtedly expand its

applications in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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